Diethyl sebacate

Catalog No.
S525410
CAS No.
110-40-7
M.F
C14H26O4
M. Wt
258.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl sebacate

CAS Number

110-40-7

Product Name

Diethyl sebacate

IUPAC Name

diethyl decanedioate

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

InChI

InChI=1S/C14H26O4/c1-3-17-13(15)11-9-7-5-6-8-10-12-14(16)18-4-2/h3-12H2,1-2H3

InChI Key

ONKUXPIBXRRIDU-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCCCCCCC(=O)OCC

Solubility

3.10e-04 M
0.08 mg/mL at 20 °C
miscible in alcohol, ether, other organic solvents, most fixed oils; insoluble in wate

Synonyms

Decanedioic acid, diethyl ester; Decanedioic acid 1,10-diethyl ester; NSC 8911, Sebacic acid diethyl ester; Diethyl sebacate.

Canonical SMILES

CCOC(=O)CCCCCCCCC(=O)OCC

Description

The exact mass of the compound Diethyl sebacate is 258.1831 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.10e-04 m0.08 mg/ml at 20 °c0.08 mg/ml at 20 °cmiscible in alcohol, ether, other organic solvents, most fixed oils; insoluble in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8911. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Decanoic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Biocompatible Material

Due to its low toxicity and good biocompatibility, DES is being explored for use in biomedical applications. Studies have shown its potential as a plasticizer in drug delivery systems and as a component in implants.

  • In drug delivery, DES can be used to modify the properties of polymers used in nanoparticles or microcapsules for drug encapsulation. This can help control the release rate of the drug and improve its targeting to specific tissues [].
  • Research suggests DES may be suitable for the development of biocompatible implants due to its minimal tissue irritation and good stability in physiological environments [].

Research Solvent

DES is a valuable solvent in scientific research due to its non-polar nature and high boiling point. This makes it suitable for dissolving a wide range of organic compounds and performing reactions at elevated temperatures.

  • Researchers utilize DES for the synthesis of various organic molecules, including pharmaceuticals, dyes, and other functional materials [].
  • Its ability to dissolve polymers makes it useful in studies related to polymer science and engineering [].

Diethyl sebacate is an organic compound with the chemical formula C₁₄H₂₆O₄, classified as a diester derived from sebacic acid. It is a colorless, oily liquid that is soluble in organic solvents but has limited solubility in water. Diethyl sebacate is known for its low toxicity and is often utilized as a plasticizer, solvent, and intermediate in chemical synthesis. Its structure features two ethyl ester groups attached to a sebacic acid backbone, which consists of a straight-chain dicarboxylic acid with ten carbon atoms.

Typical of esters, such as hydrolysis, transesterification, and esterification.

  • Hydrolysis: In the presence of water and an acid or base catalyst, diethyl sebacate can be hydrolyzed to yield sebacic acid and ethanol:
    Diethyl sebacate+2H2OSebacic acid+2Ethanol\text{Diethyl sebacate}+2\text{H}_2\text{O}\rightarrow \text{Sebacic acid}+2\text{Ethanol}
  • Transesterification: Diethyl sebacate can react with different alcohols to form new esters:
    Diethyl sebacate+R OHR OOC CH2)8COOC2H5+Ethanol\text{Diethyl sebacate}+\text{R OH}\rightarrow \text{R OOC CH}_2)_8\text{COOC}_2\text{H}_5+\text{Ethanol}
  • Esterification: It can also be synthesized through the reaction of sebacic acid with ethanol in the presence of an acid catalyst.

The synthesis of diethyl sebacate typically involves the esterification of sebacic acid with ethanol. Various methods include:

  • Conventional Esterification: This method uses sulfuric acid as a catalyst to promote the reaction between ethanol and sebacic acid under reflux conditions.
  • Catalytic Methods: Recent advancements have introduced alternative catalysts such as methyl sulfonic acid to enhance reaction efficiency and reduce by-products .
  • Microwave-Assisted Synthesis: This modern approach utilizes microwave irradiation to accelerate the reaction rate and improve yields.

Diethyl sebacate finds application across multiple industries:

  • Plasticizers: It is commonly used to enhance the flexibility and durability of plastics.
  • Solvents: Its solvent properties make it suitable for use in coatings and adhesives.
  • Chemical Intermediate: It serves as a precursor in the synthesis of other chemical compounds, including surfactants and lubricants.

Research on diethyl sebacate's interactions primarily focuses on its compatibility with other materials in formulations. For instance, studies have shown that it can effectively blend with various polymers without causing degradation or adverse reactions. Additionally, its interactions with biological systems suggest minimal toxicity at low concentrations, making it suitable for applications in consumer products.

Diethyl sebacate shares structural similarities with other esters derived from dicarboxylic acids. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Dimethyl sebacateC₁₂H₂₂O₄Methyl ester variant; lower molecular weight
Di-n-butyl sebacateC₁₈H₃₈O₄Longer alkyl chains; different physical properties
Diethyl adipateC₁₂H₂₂O₄Derived from adipic acid; used in similar applications
Di-n-octyl phthalateC₂₀H₃₄O₄Widely used plasticizer; known for higher toxicity

Uniqueness of Diethyl Sebacate

Diethyl sebacate's unique carbon chain length (ten carbon atoms) contributes to its specific physical properties such as viscosity and boiling point compared to shorter or longer chain esters. Its low toxicity profile further distinguishes it from other plasticizers like di-n-octyl phthalate, which has raised health concerns.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid
colourless to yellow liquid with faint but pleasant winey-fruity odour resembling that of quince and melon

XLogP3

3.5

Exact Mass

258.1831

Boiling Point

305.0 °C

Density

d15 0.96
0.960-0.965

Appearance

Solid powder

Melting Point

5.0 °C
Mp 5 °
5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I41B9FJK6V

GHS Hazard Statements

Aggregated GHS information provided by 1456 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 37 of 1456 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 1419 of 1456 companies with hazard statement code(s):;
H411 (97.32%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5.08e-04 mmHg

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

110-40-7

Wikipedia

Diethyl sebacate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Emollient

General Manufacturing Information

Decanedioic acid, 1,10-diethyl ester: ACTIVE

Dates

Modify: 2023-08-15
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